2-(5-Bromopyrimidin-2-yl)propan-2-ol 2-(5-Bromopyrimidin-2-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1193244-89-1
VCID: VC0049823
InChI: InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3
SMILES: CC(C)(C1=NC=C(C=N1)Br)O
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.066

2-(5-Bromopyrimidin-2-yl)propan-2-ol

CAS No.: 1193244-89-1

Cat. No.: VC0049823

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.066

* For research use only. Not for human or veterinary use.

2-(5-Bromopyrimidin-2-yl)propan-2-ol - 1193244-89-1

Specification

CAS No. 1193244-89-1
Molecular Formula C7H9BrN2O
Molecular Weight 217.066
IUPAC Name 2-(5-bromopyrimidin-2-yl)propan-2-ol
Standard InChI InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3
Standard InChI Key MLMQILHYEBYWHX-UHFFFAOYSA-N
SMILES CC(C)(C1=NC=C(C=N1)Br)O

Introduction

Chemical Structure and Properties

Physical Properties

The physical properties of 2-(5-Bromopyrimidin-2-yl)propan-2-ol are summarized in the following table:

PropertyValueSource
Molecular FormulaC₇H₉BrN₂O
Molecular Weight217.06-217.07 g/mol
Physical StateSolid
Density1.6±0.1 g/cm³
Boiling Point269.3±20.0 °C at 760 mmHg
Flash Point116.7±21.8 °C
Exact Mass215.98983 Da
LogP0.6-0.85
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.563

The compound exhibits moderate lipophilicity with a LogP value of approximately 0.6-0.85 , suggesting a balance between aqueous solubility and membrane permeability. This characteristic is particularly relevant for potential pharmaceutical applications where drug-like properties are essential. The relatively high boiling point (269.3±20.0 °C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities through the hydroxyl group .

Chemical Properties

2-(5-Bromopyrimidin-2-yl)propan-2-ol possesses several functional groups that contribute to its chemical reactivity. The bromine atom at position 5 of the pyrimidine ring serves as a potential site for substitution reactions, particularly nucleophilic aromatic substitutions that are common in heterocyclic chemistry . This reactivity makes the compound valuable as a synthetic intermediate.

The tertiary alcohol group (propan-2-ol) provides a hydroxyl functionality that can participate in hydrogen bonding, both as a donor and acceptor. Computational analysis indicates that the compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors , which influences its solubility characteristics and potential interactions with biological macromolecules.

The pyrimidine nitrogen atoms contribute to the compound's weak basicity and can participate in coordination with metals or act as hydrogen bond acceptors in various chemical and biological systems. These properties collectively define the compound's chemical behavior and reactivity profile.

Identification and Characterization

SupplierProduct IDPurityAvailable QuantitiesPrice Range (as of April 2025)Source
BLD PharmatechBL3H9998F81797%VariousNot specified
CymitQuimica54-OR8417795%250mg, 1g, 5g147-1,295 €
CymitQuimica10-F53816295.0%100mg, 250mg, 1g, 5g, 10g, 25g29-1,114 €
CymitQuimicaIN-DA000IL397%100mg, 250mg, 1g, 5g, 10g51-565 €
CymitQuimica3D-TXB24489Min. 95%2g, 5g, 10g, 25g663-2,076 €

The variety of package sizes available suggests that the compound is used in both research and potentially industrial applications, though the relatively high prices indicate it is primarily a specialty chemical rather than a bulk industrial reagent.

Applications and Uses

  • Synthetic Intermediate: The bromine substituent at position 5 makes this compound valuable as a building block in organic synthesis, particularly for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings that are commonly used to functionalize heterocyclic compounds .

  • Pharmaceutical Research: The pyrimidine core is found in many biologically active compounds, including nucleosides, antiviral agents, and kinase inhibitors. The presence of this scaffold suggests potential application in pharmaceutical research .

  • Chemical Probes: The functional groups present in the molecule could allow for further derivatization to create chemical probes for studying biological systems.

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